molecular formula C16H23FN4O2 B5691087 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane

7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane

カタログ番号 B5691087
分子量: 322.38 g/mol
InChIキー: VVJXVKOWUOROQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a critical component of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

作用機序

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage, and its activation leads to cell cycle arrest, allowing time for DNA repair. Inhibition of CHK1 by 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane prevents the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell death in cancer cells, both as a monotherapy and in combination with DNA-damaging agents. In addition, 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been shown to enhance the immune response to cancer, leading to improved antitumor activity.

実験室実験の利点と制限

7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of more moderate inhibition of CHK1. In addition, 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has poor solubility, which can make it difficult to work with in some experiments.

将来の方向性

There are several future directions for the study of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane. One area of interest is the development of combination therapies that target multiple components of the DNA damage response pathway. Another area of interest is the investigation of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane as a radiosensitizer in combination with proton therapy, which is a type of radiation therapy that delivers high doses of radiation to tumors while minimizing damage to surrounding healthy tissue. Finally, the development of more soluble analogs of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane could improve its utility as a research tool.

合成法

The synthesis of 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane involves several steps, including the reaction of 5-fluoro-4-morpholin-4-ylpyrimidine-2-amine with 2-chloroacetaldehyde diethyl acetal, followed by cyclization with N-methylpiperazine. The resulting product is then reacted with 1,2-dibromoethane to form the spirocyclic intermediate, which is further treated with sodium methoxide to obtain 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane in its final form.

科学的研究の応用

7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of DNA-damaging agents, such as radiation and chemotherapy, in preclinical models of cancer. It has also been investigated as a monotherapy for several types of cancer, including ovarian, breast, and lung cancer. In addition, 7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane has been shown to sensitize cancer cells to immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, which are used to treat advanced-stage cancers.

特性

IUPAC Name

9-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c17-13-10-18-15(19-14(13)20-5-8-22-9-6-20)21-4-1-2-16(11-21)3-7-23-12-16/h10H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJXVKOWUOROQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C3=NC=C(C(=N3)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。